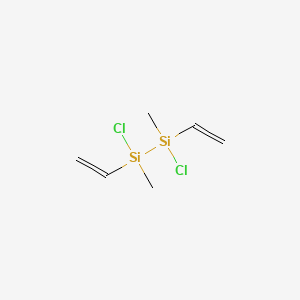
9-Ethenyl-7-methyl-4,5,8,9-tetrahydrooxonin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“9-Ethenyl-7-methyl-4,5,8,9-tetrahydrooxonin-2(3H)-one” is a synthetic organic compound that belongs to the class of oxonins
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “9-Ethenyl-7-methyl-4,5,8,9-tetrahydrooxonin-2(3H)-one” typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with readily available starting materials such as 7-methyl-4,5,8,9-tetrahydrooxonin.
Reaction Steps:
Reaction Conditions: These reactions are often carried out under inert atmospheres, with specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of “this compound” would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Analyse Chemischer Reaktionen
Types of Reactions
“9-Ethenyl-7-methyl-4,5,8,9-tetrahydrooxonin-2(3H)-one” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The ethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of “9-Ethenyl-7-methyl-4,5,8,9-tetrahydrooxonin-2(3H)-one” involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Methyl-4,5,8,9-tetrahydrooxonin-2(3H)-one: A precursor in the synthesis of the target compound.
9-Ethenyl-4,5,8,9-tetrahydrooxonin-2(3H)-one: A structurally similar compound with slight variations in functional groups.
Uniqueness
“9-Ethenyl-7-methyl-4,5,8,9-tetrahydrooxonin-2(3H)-one” is unique due to its specific ethenyl and methyl substitutions, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
195148-87-9 |
|---|---|
Molekularformel |
C11H16O2 |
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
2-ethenyl-4-methyl-3,6,7,8-tetrahydro-2H-oxonin-9-one |
InChI |
InChI=1S/C11H16O2/c1-3-10-8-9(2)6-4-5-7-11(12)13-10/h3,6,10H,1,4-5,7-8H2,2H3 |
InChI-Schlüssel |
LQWNDFVMRAJPOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCCCC(=O)OC(C1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


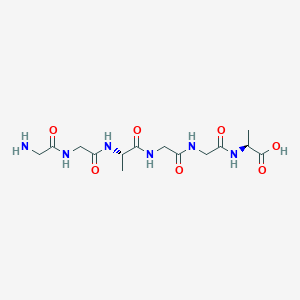

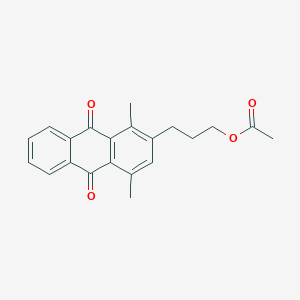

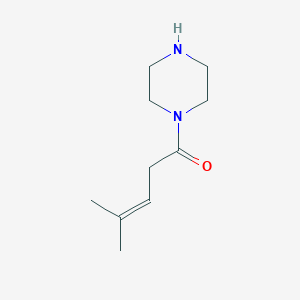
![Acetamide,N-(3-chloro-4-methylphenyl)-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B12574387.png)
![4,4'-Oxybis[N-[3-(triethoxysilyl)propyl]aniline]](/img/structure/B12574394.png)
![1-Methyl-5-[(pyren-1-YL)methyl]-2,3-dihydro-1H-indole](/img/structure/B12574399.png)
![N-{2-Chloro-4-[(oxiran-2-yl)methoxy]phenyl}acetamide](/img/structure/B12574414.png)

![2'-Phenylspiro[cyclopentane-1,1'-indene]](/img/structure/B12574422.png)
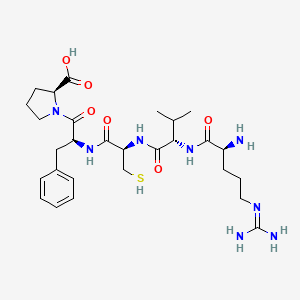
![6-Methyl-5-[2-(3-nitrophenyl)ethenyl]-1,2,4-triazine-3(2H)-thione](/img/structure/B12574433.png)
